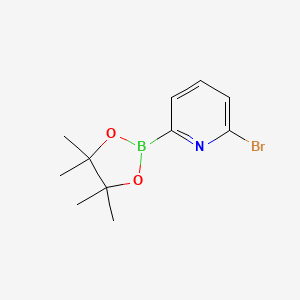

6-Bromopyridine-2-boronic acid pinacol ester

Übersicht

Beschreibung

6-Bromopyridine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by its stability and ease of handling, making it a popular choice for researchers and chemists.

Wirkmechanismus

Target of Action

The primary target of 6-Bromopyridine-2-boronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is a key reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in organic synthesis .

Mode of Action

The mode of action of this compound involves its role as a boron reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of complex organic molecules . The Suzuki-Miyaura cross-coupling reaction, in which this compound plays a key role, is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Pharmacokinetics

It’s important to note that boronic esters, in general, are relatively stable and environmentally benign , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic molecules . The compound’s role in the Suzuki-Miyaura cross-coupling reaction contributes to the creation of many valuable compounds in various fields, including pharmaceuticals and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid dust formation and inhalation . It’s also recommended to avoid contact with skin and eyes, and use personal protective equipment . These precautions can help ensure the compound’s efficacy and stability during use .

Biochemische Analyse

Biochemical Properties

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound is known to participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative, interacting with palladium catalysts to form carbon-carbon bonds . This interaction is essential for the synthesis of many pharmaceuticals and fine chemicals.

Cellular Effects

The effects of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . These changes can result in altered cellular metabolism and function, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and proliferation rates.

Dosage Effects in Animal Models

The effects of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including organ toxicity and changes in physiological parameters.

Metabolic Pathways

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic transformations can affect the compound’s activity and function, influencing metabolic flux and metabolite levels within cells. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

Within cells and tissues, 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects.

Subcellular Localization

The subcellular localization of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its distribution at the subcellular level.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Bromopyridine-2-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. For instance, 6-bromopyridine can undergo a reaction with an organolithium reagent to form a lithium intermediate, which is then treated with a boron reagent to yield the desired boronic ester .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves palladium-catalyzed cross-coupling reactions. These reactions are conducted under mild conditions and are highly efficient, allowing for large-scale production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromopyridine-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by radical approaches.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Organolithium Reagents: Employed in halogen-metal exchange reactions.

Radical Initiators: Utilized in protodeboronation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

6-Bromopyridine-2-boronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the development of biologically active compounds.

Medicine: Utilized in drug discovery and development processes.

Industry: Applied in the production of advanced materials and polymers

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic Acid Pinacol Ester

- Pyridine-2-boronic Acid Pinacol Ester

- 3-Pyridineboronic Acid Pinacol Ester

Uniqueness

6-Bromopyridine-2-boronic acid pinacol ester is unique due to its bromine substituent, which enhances its reactivity in substitution and coupling reactions. This makes it particularly useful in the synthesis of complex molecules where selective reactivity is required .

Biologische Aktivität

6-Bromopyridine-2-boronic acid pinacol ester (CAS No. 651358-83-7) is an organoboron compound characterized by its unique structural features, including a bromine atom attached to a pyridine ring and a boronic acid moiety modified by a pinacol ester. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug discovery and enzyme inhibition.

The molecular formula of this compound is , with a molecular weight of approximately 283.96 g/mol. The presence of the boronic acid group allows for reversible covalent interactions with diols, making it a valuable tool in biochemical studies and drug design.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, related compounds in the boronic acid family have shown significant interactions with biological molecules. Boronic acids are known to inhibit certain enzymes, such as proteases, and have been explored for their therapeutic potential against various diseases, including cancer.

Key Biological Activities

- Enzyme Inhibition : Boronic acids can form covalent bonds with serine residues in active sites of enzymes, leading to inhibition. This mechanism has been utilized in the design of proteasome inhibitors for cancer therapy.

- Anticancer Potential : Research indicates that boron compounds can exhibit cytotoxic effects against multiple cancer cell lines. For instance, studies have shown that boronic acid derivatives can inhibit dCTPase, leading to enhanced efficacy in leukemia models .

- Metabolic Pathway Interactions : The ability of this compound to interact with metabolic pathways suggests its potential role in modulating cellular functions and signaling pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromophenylboronic Acid Pinacol Ester | Similar reactivity but different aromatic system | |

| 3-Bromopyridine Boronic Acid Pinacol Ester | Different substitution pattern on the pyridine ring | |

| 2-Bromopyridine Boronic Acid Pinacol Ester | Another positional isomer affecting reactivity |

These compounds share functionalities due to their boronic acid moieties but differ in their aromatic substitutions, which can influence their reactivity and applications.

Case Studies and Research Findings

- Inhibition of Proteasome Activity : A study highlighted that boron-containing compounds showed activity against the 20S proteasome and demonstrated efficacy against various cancer cell lines during in vitro assays . This suggests that this compound may similarly affect proteasome function.

- Synergistic Effects with Other Agents : Research has shown that certain boron compounds can enhance the effects of existing chemotherapy agents, indicating potential for combination therapies . This synergy could be explored further with this compound.

- Pharmacokinetics and Toxicity : Preliminary studies suggest that boron compounds often exhibit favorable pharmacokinetic profiles, including low toxicity and high water solubility, which are crucial for therapeutic applications . However, detailed studies on the pharmacokinetics of this specific compound are still needed.

Eigenschaften

IUPAC Name |

2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVRLCKBKDMGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479304 | |

| Record name | 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651358-83-7 | |

| Record name | 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine a potentially valuable compound in combinatorial chemistry?

A1: This compound represents a novel bifunctional building block due to the presence of both the bromine atom and the dioxaborolane group. [] This dual functionality opens up possibilities for diverse chemical modifications, making it attractive for combinatorial synthesis, where libraries of compounds are generated by systematically varying building blocks.

Q2: How does the structure of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine compare to its regioisomer, and what is the significance of these differences?

A2: While both compounds share the same molecular formula, their structural analysis reveals key distinctions. Firstly, the orientation of the dioxaborolane ring with respect to the pyridine ring differs. Secondly, variations are observed in the bond angles of the BO2 group within the dioxaborolane ring. [] These structural nuances, particularly the differences in the HOMO and LUMO distributions revealed through ab initio calculations, likely contribute to the distinct chemical reactivity observed between the two isomers. [] Understanding these structural subtleties is crucial for predicting and manipulating the compound's behavior in chemical reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.